molecular formula C11H18O3 B14655620 Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate CAS No. 40772-83-6

Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate

Cat. No.: B14655620
CAS No.: 40772-83-6
M. Wt: 198.26 g/mol
InChI Key: IVKXDHGCABLGAM-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group and a methyl ester group attached to an octadienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate typically involves the esterification of 8-hydroxy-2,6-dimethylocta-2,6-dienoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the octadienoate backbone can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of 8-oxo-2,6-dimethylocta-2,6-dienoate.

    Reduction: Formation of methyl 8-hydroxy-2,6-dimethyloctanoate.

    Substitution: Formation of methyl 8-chloro-2,6-dimethylocta-2,6-dienoate.

Scientific Research Applications

Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid: The parent acid of the ester.

    Ethyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate: An ethyl ester analog.

    8-Oxo-2,6-dimethylocta-2,6-dienoate: An oxidized derivative.

Uniqueness

Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate is unique due to its specific ester functional group, which imparts different reactivity and properties compared to its analogs. Its methyl ester group makes it more lipophilic, potentially enhancing its ability to interact with biological membranes and targets.

Properties

IUPAC Name

methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-9(7-8-12)5-4-6-10(2)11(13)14-3/h6-7,12H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKXDHGCABLGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724001
Record name Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40772-83-6
Record name Methyl 8-hydroxy-2,6-dimethylocta-2,6-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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